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Abstract
MSC-1186 is a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein

Kinases (SRPKs), a family of enzymes integral to the regulation of mRNA splicing. Its discovery

was serendipitous, emerging from a medicinal chemistry campaign originally targeting Focal

Adhesion Kinase (FAK). This technical guide provides an in-depth overview of the discovery,

mechanism of action, and preclinical development of MSC-1186, presenting key data,

experimental protocols, and visual representations of its biological context and development

workflow.

Discovery
The identification of MSC-1186 originated from a fragment-based screening campaign aimed at

developing inhibitors for FAK.[1][2][3][4] During this process, a benzimidazole-pyrimidine

scaffold was identified that, despite losing its affinity for FAK, demonstrated unexpected and

potent inhibitory activity against the SRPK family (SRPK1, SRPK2, and SRPK3).[1][2][3][4] This

fortuitous discovery shifted the focus of the research, leading to a structure-guided medicinal

chemistry effort to optimize the new scaffold for SRPK inhibition. The key to the high selectivity

of the initial fragment was its interaction with the uniquely structured hinge region of the SRPK

family, a feature not conserved across the wider kinome.[1][3][4] These optimization efforts

culminated in the development of MSC-1186, a chemical probe characterized by its nanomolar

potency in cellular assays and exceptional kinome-wide selectivity.[1][2][3][4]
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Discovery timeline of MSC-1186.

Mechanism of Action
MSC-1186 functions as a reversible, ATP-competitive inhibitor of SRPK1, SRPK2, and SRPK3.

The human genome encodes these three SRPK isoforms, which are serine-threonine kinases

that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine (SR)-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15607410?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607410?utm_src=pdf-body
https://www.benchchem.com/product/b15607410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rich splicing factors (SRSFs).[5] This phosphorylation is a key step in the shuttling of SRSFs

from the cytoplasm to the nucleus, where they participate in spliceosome assembly.[5]

Dysregulation of SRPK activity is implicated in tumorigenesis.[5]

MSC-1186 exerts its inhibitory effect by binding to the ATP-binding pocket of the SRPK

enzymes. Its benzimidazole-pyrimidine core acts as a hinge-binding moiety, forming essential

hydrogen bonds with the kinase hinge region.[6] The high selectivity of MSC-1186 is attributed

to its ability to interact with non-conserved residues in the uniquely flexible hinge region of the

SRPK family, leading to minimal off-target activity against other kinases.[1][3][4][6]

In a cellular context, the inhibition of SRPKs by MSC-1186 leads to a reduction in the

phosphorylation of SR proteins. Interestingly, when combined with inhibitors of CDC2-like

kinases (CLKs), which are another family of kinases that phosphorylate SR proteins in the

nucleus, MSC-1186 shows an additive effect in attenuating SR-protein phosphorylation.[1][3][4]

[6]
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Mechanism of action of MSC-1186.

Quantitative Data
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Table 1: In Vitro Biochemical Activity of MSC-1186
Target IC50 (nM)

SRPK1 2.7

SRPK2 81

SRPK3 0.6

Data sourced from MedchemExpress and the Structural Genomics Consortium.[2][5]

Table 2: Cellular Target Engagement of MSC-1186 in
HEK293T Cells (NanoBRET Assay)

Target EC50 (nM)

SRPK1 98

SRPK3 40

Data sourced from MedchemExpress.[2]

Table 3: Kinome-wide Selectivity of MSC-1186
Assay Platform

Screening
Concentration (µM)

Number of Kinases
Screened

Significant Off-
Target Hits

Reaction Biology 1 395 None reported

Data sourced from the Structural Genomics Consortium.[5] MSC-1186 is noted for its excellent

kinome-wide selectivity.[1][2][3][4]

Experimental Protocols
Biochemical Kinase Assay (General Protocol)
Biochemical potency of MSC-1186 against SRPK isoforms was determined using a radiometric

or fluorescence-based kinase assay.
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Enzyme and Substrate Preparation: Recombinant human SRPK1, SRPK2, and SRPK3

enzymes were used. A generic or specific peptide substrate for SRPKs was prepared in

assay buffer.

Compound Preparation: MSC-1186 was serially diluted in DMSO to generate a range of

concentrations.

Assay Reaction: The kinase, substrate, and ATP (at or near the Km concentration) were

combined in the wells of a microtiter plate. The reaction was initiated by the addition of the

enzyme.

Incubation: The reaction mixture was incubated at room temperature for a specified period

(e.g., 60 minutes).

Detection: For radiometric assays, ³³P-ATP was used, and the incorporation of phosphate

into the substrate was measured by scintillation counting after capturing the substrate on a

filter. For fluorescence-based assays, the depletion of ATP or the generation of ADP was

measured using a commercial kit (e.g., ADP-Glo).

Data Analysis: The percentage of inhibition at each concentration of MSC-1186 was

calculated relative to DMSO controls. IC50 values were determined by fitting the data to a

four-parameter logistic equation.

Cellular Target Engagement (NanoBRET™ Assay)
The cellular potency of MSC-1186 was assessed using the NanoBRET™ Target Engagement

Intracellular Kinase Assay.

Cell Preparation: HEK293T cells were transiently transfected with plasmids encoding SRPK1

or SRPK3 fused to NanoLuc® luciferase.

Cell Plating: Transfected cells were seeded into 96-well plates and incubated for 20-24 hours

to allow for protein expression.

Compound and Tracer Addition: Cells were treated with a serial dilution of MSC-1186. A cell-

permeable fluorescent energy transfer tracer that binds to the ATP pocket of the kinases was

then added.
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Equilibration: The plate was incubated for 2 hours at 37°C in a 5% CO2 incubator to allow

the compound and tracer to reach binding equilibrium within the cells.

Lysis and Signal Detection: A substrate for NanoLuc® luciferase and an extracellular

NanoLuc® inhibitor were added. Bioluminescence resonance energy transfer (BRET) was

measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor

(tracer) signals.

Data Analysis: The BRET ratio was calculated and plotted against the concentration of MSC-
1186. EC50 values were determined using a sigmoidal dose-response curve.

Experimental Workflow for MSC-1186 Characterization
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Preclinical characterization workflow for MSC-1186.
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Kinome-wide Selectivity Profiling
The selectivity of MSC-1186 was evaluated against a large panel of human kinases.

Assay Platform: A commercial kinase screening service (e.g., Reaction Biology Corp. or

DiscoveRx) was used.

Compound Concentration: MSC-1186 was tested at a single high concentration (e.g., 1 µM)

to identify potential off-targets.

Assay Principle: The assays are typically activity-based, using either radiometric or mobility

shift assay formats, or binding-based, such as the KINOMEscan™ platform which measures

the ability of a compound to compete with an immobilized ligand for binding to the kinase

active site.

Data Interpretation: The percentage of inhibition for each kinase in the panel was

determined. A significant off-target hit is typically defined as >50% or >75% inhibition at the

screening concentration. The results are often visualized as a dendrogram to show the

relationships between the inhibited kinases.

Conclusion and Future Directions
MSC-1186 is a valuable research tool for elucidating the biological functions of the SRPK

family.[1][3][4] Its high potency and selectivity make it a superior chemical probe compared to

earlier, less specific SRPK inhibitors.[6] The additive effect observed with CLK inhibitors

suggests a potential therapeutic strategy of dual SRPK/CLK inhibition for diseases where this

pathway is dysregulated, such as certain cancers.[1][3][4][6]

Currently, the development of MSC-1186 is at a preclinical stage, and it serves as a chemical

probe available through the Structural Genomics Consortium.[1][3][4][6] There is no publicly

available information indicating that MSC-1186 has entered clinical trials. Future research will

likely focus on further characterizing its effects in various disease models and potentially

optimizing its pharmacokinetic properties for in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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